4'-O-methylepigallocatechin-3-O-gallate
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Overview
Description
4'-O-methylepigallocatechin-3-O-gallate is a catechin. It has a role as a metabolite.
Scientific Research Applications
Wound-Healing Properties
4'-O-methylepigallocatechin-3-O-gallate (4'-OMeEGCG) shows promise in wound healing. Extracts from Parapiptadenia rigida containing this compound demonstrated significant wound-healing effects in a scratch assay. The activity of 4'-OMeEGCG, along with other catechins, suggests potential applications in therapies for wound repair and skin regeneration (Schmidt et al., 2010).
Antiallergic Properties
4'-OMeEGCG exhibits notable antiallergic activity. It suppresses FcεRI expression in human basophilic cells, playing a significant role in allergic reactions. This compound reduces mRNA levels of FcεRI subunits, inhibiting basophil activation and histamine release, indicating potential for allergy treatment (Fujimura et al., 2002).
Molecular Interactions and Enzyme Inhibition
Studies involving structural and conformational analysis of proanthocyanidins, including 4'-OMeEGCG, have provided insights into their molecular interactions and biological activities. These findings are crucial for understanding the compound's interactions at the cellular and molecular levels, which could be relevant for designing drugs or therapeutic agents based on 4'-OMeEGCG (Schmidt et al., 2011).
Enzyme Catalysis and Modification
Research on enzymes capable of modifying 4'-OMeEGCG has implications for biotechnological applications. An O-methyltransferase from Flammulina velutipes can catalyze methylation of 4'-OMeEGCG, suggesting potential for enzyme-based production or modification of this compound for specific therapeutic uses (Kirita et al., 2015).
Neuroprotective Effects
4'-OMeEGCG has shown potential as a neuroprotective agent. In models of Parkinson's disease, it prevented dopaminergic neurodegeneration and improved systemic hemodynamics in rodent models of polymicrobial sepsis. This suggests its utility in treating neurodegenerative diseases and conditions involving oxidative stress (Levites et al., 2001).
Cellular Metabolism and Cancer Research
4'-OMeEGCG has been investigated for its effects on cellular metabolism, particularly in cancer research. It has shown inhibitory effects on human liver catechol-O-methyltransferase, suggesting a role in modulating enzyme activity relevant to cancer therapies (Chen et al., 2005).
Properties
Molecular Formula |
C23H20O11 |
---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
[(2R,3R)-2-(3,5-dihydroxy-4-methoxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C23H20O11/c1-32-22-16(28)2-9(3-17(22)29)21-19(8-12-13(25)6-11(24)7-18(12)33-21)34-23(31)10-4-14(26)20(30)15(27)5-10/h2-7,19,21,24-30H,8H2,1H3/t19-,21-/m1/s1 |
InChI Key |
NPUWDJQZPQKPAA-TZIWHRDSSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1O)[C@@H]2[C@@H](CC3=C(C=C(C=C3O2)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O |
SMILES |
COC1=C(C=C(C=C1O)C2C(CC3=C(C=C(C=C3O2)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1O)C2C(CC3=C(C=C(C=C3O2)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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